molecular formula C10H11FO3S B12501633 1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one

1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one

Cat. No.: B12501633
M. Wt: 230.26 g/mol
InChI Key: FTOYUCGTCYEQOQ-UHFFFAOYSA-N
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Description

1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one is an organic compound with the molecular formula C10H11FO3S and a molar mass of 230.26 g/mol This compound is characterized by the presence of a sulfonyl group attached to a fluorinated aromatic ring and a propanone moiety

Preparation Methods

The synthesis of 1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one typically involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield sulfoxide or sulfide derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The fluorinated aromatic ring enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one can be compared with other sulfonyl-containing compounds such as:

    1-[(2-Chloro-5-methylphenyl)sulfonyl]propan-2-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-[(2-Bromo-5-methylphenyl)sulfonyl]propan-2-one: Contains a bromine atom, leading to different chemical and physical properties.

    1-[(2-Methylphenyl)sulfonyl]propan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential for diverse applications.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)sulfonylpropan-2-one

InChI

InChI=1S/C10H11FO3S/c1-7-3-4-9(11)10(5-7)15(13,14)6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

FTOYUCGTCYEQOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)CC(=O)C

Origin of Product

United States

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